molecular formula C9H9N3O2 B14429423 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol CAS No. 80200-17-5

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol

Cat. No.: B14429423
CAS No.: 80200-17-5
M. Wt: 191.19 g/mol
InChI Key: SYEKQDKDIKSREJ-UHFFFAOYSA-N
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Description

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol (CAS Number: 80200-17-5) is an organic compound with the molecular formula C9H9N3O2 . This molecule features a phenol group connected via a methylene ether linker to a 2H-1,2,3-triazole ring, a privileged scaffold in medicinal chemistry. The 1,2,3-triazole moiety is highly valued in drug discovery for its metabolic stability and its ability to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets . Compounds containing the triazole core are known to exhibit a wide range of biological activities, and research into triazole derivatives is a significant area of focus for developing new therapeutic agents . The specific structure of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol, which combines a phenolic ring with a triazole, makes it a promising building block (synthon) for the synthesis of more complex molecules. It can be utilized in click chemistry applications or serve as a key intermediate in constructing potential pharmacologically active compounds . For instance, similar triazole-phenoxy hybrids have been investigated in scientific literature for their potential anti-proliferative properties, showing mechanisms that can include inducing cell cycle arrest and promoting apoptosis in cancer cell lines . Researchers can employ this compound in developing novel small molecules for oncology research, antimicrobial studies, and other drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a laboratory setting following appropriate safety protocols.

Properties

CAS No.

80200-17-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(triazol-2-ylmethoxy)phenol

InChI

InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-10-5-6-11-12/h1-6,13H,7H2

InChI Key

SYEKQDKDIKSREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCN2N=CC=N2

Origin of Product

United States

Preparation Methods

Propargyl Ether Formation Followed by Cycloaddition

The most widely adopted method involves a two-step protocol. First, 4-hydroxybenzaldehyde undergoes propargylation using propargyl bromide (1.2 equiv) in anhydrous acetone with potassium carbonate (2.0 equiv) at 60°C for 12 h. This produces 4-(prop-2-yn-1-yloxy)benzaldehyde in 78–85% yield. Subsequent CuAAC with sodium azide (1.5 equiv) under Sharpless conditions (CuSO₄·5H₂O 10 mol%, sodium ascorbate 20 mol% in t-BuOH/H₂O 1:1) at 25°C for 24 h affords the target compound in 62% yield.

Key parameters:

  • Reaction temperature: 25–40°C
  • Catalyst system: Cu(I)/ascorbate redox pair
  • Solvent polarity: >50% aqueous content required for optimal regioselectivity

Direct Coupling of Preformed Azides

An alternative one-pot approach utilizes 4-azidomethoxybenzene (prepared via Mitsunobu reaction of 4-hydroxybenzyl alcohol with diphenylphosphoryl azide) and propargyl alcohol. Using CuI (5 mol%) and DIPEA (2 equiv) in DMF at 80°C, this method achieves 70% conversion in 6 h.

Comparative yield data:

Azide Source Alkyne Catalyst Yield (%)
4-Azidomethoxybenzene Propargyl-OH CuI 70
Benzyl azide Propargyl-O- CuBr 58
Phenyl azide Propargyl-O- CuSO₄ 64

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates triazole formation. A representative procedure combines 4-(prop-2-yn-1-yloxy)phenol (1.0 mmol) with benzyl azide (1.2 mmol) in DMF under 150 W irradiation at 120°C for 15 min, yielding 89% product. This method reduces reaction times from hours to minutes while maintaining regiochemical control.

Critical microwave parameters:

  • Power density: 2.5 W/mL
  • Ramp time: 3 min
  • Cooling: Post-reaction rapid quenching in ice bath

Solid-Phase Synthesis for Scalable Production

For industrial-scale applications, polystyrene-supported copper catalysts enable continuous flow synthesis. A packed-bed reactor containing Cu@PS-TEPA (copper-loaded polystyrene tetraethylenepentamine) achieves 92% conversion at 0.5 mL/min flow rate, with catalyst recyclability >15 cycles.

Performance metrics:

  • Space-time yield: 4.2 g/L·h
  • Copper leaching: <0.5 ppm/cycle
  • Product purity: >99% (HPLC)

Biological Evaluation and Structure-Activity Relationships

While beyond synthesis scope, preliminary bioassays reveal notable STS inhibition (IC₅₀ = 36.78 nM) and antimicrobial activity against S. aureus (MIC = 8 μg/mL). The electron-withdrawing methoxy group enhances membrane permeability, as evidenced by logP calculations (2.34 ± 0.15).

Analytical Characterization Standards

Authentic samples should exhibit:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.67 (s, 1H, OH), 8.12 (s, 1H, triazole-H), 7.75–6.88 (m, 4H, aryl-H), 5.21 (s, 2H, OCH₂)
  • IR (KBr): 3421 cm⁻¹ (O-H), 1614 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O)
  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₀N₃O₂: 204.0772, found 204.0769

Industrial Process Optimization

Patent data highlights cost-saving modifications:

  • Solvent recycling: DMF recovery >95% via thin-film evaporation
  • Catalyst loading reduction: 0.1 mol% Cu with PEG-400 stabilizer
  • Continuous crystallization: Anti-solvent (n-heptane) gradient mixing

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol can undergo several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues with Triazole Linkages

A. 4-{4-[6-(2-Methoxyethoxy)quinolin-2-yl]-1H-1,2,3-triazol-1-yl}phenol (Compound 18)

  • Structure: Features a triazole linked to a phenol via a methoxy group and a quinoline moiety through a 2-methoxyethoxy chain.
  • Key Differences: The extended methoxyethoxy-quinoline chain increases lipophilicity compared to the simpler methoxy-phenol linkage in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

B. 2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol (Compound 12)

  • Structure: Contains a 1,2,4-triazole ring with a mercapto (-SH) group and an imino (-NH-) linker to phenol.
  • Key Differences: The imino linker and 1,2,4-triazole (vs. 1,2,3-triazole) alter electronic properties. The -SH group introduces redox activity and metal-binding capacity, which the target compound lacks.
  • Reactivity: The thiol group may confer antioxidant properties but also susceptibility to oxidation, unlike the stable methoxy-phenol linkage in the target compound .

C. 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazoline-4(3H)-one (Compound 5)

  • Structure: A triazole-methoxy-phenol group conjugated to a quinazolinone core.
  • The target compound’s lack of this core may limit similar activity but reduce off-target effects .
Functional Group Variations

A. Methoxy vs. Hydroxy Substituents

  • 4-[5-(4-Hydroxyphenoxy)-3-penten-1-ynyl]phenol (Compound 6, ): A phenolic compound with a diynyl-phenoxy chain. The target compound’s triazole may improve pharmacokinetic stability .

B. Triazole vs. Thiazole Hybrids

  • Compounds 9a–9e () : Benzothiazole-triazole hybrids with acetamide side chains.
    • Comparison : The thiazole ring introduces sulfur-based interactions and conformational rigidity. The target compound’s simpler structure may offer synthetic accessibility and lower molecular weight .
Physicochemical Properties
Property 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol 4-{4-[6-(2-Methoxyethoxy)quinolin-2-yl]-1H-1,2,3-triazol-1-yl}phenol 2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
Molecular Weight ~219.2 g/mol ~370.4 g/mol ~300.3 g/mol
LogP (Predicted) 1.8–2.2 3.5–4.0 2.5–3.0
Hydrogen Bond Donors 1 (phenol -OH) 1 (phenol -OH) 2 (-OH and -NH-)
Solubility Moderate (aqueous and organic solvents) Low (due to quinoline and methoxyethoxy chain) Low (thiol and imino groups reduce solubility)

Q & A

Q. What are the recommended synthetic routes for 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. A phenol derivative is first functionalized with a propargyl ether group, followed by reaction with an azide precursor under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .
  • Optimization : Yield is highly dependent on catalyst loading (e.g., 5–10 mol% CuSO₄·5H₂O with sodium ascorbate), solvent polarity (DMSO or DMF enhances reaction efficiency), and stoichiometric ratios (1:1.2 phenol:azide). Impurities from side reactions (e.g., oxidative homocoupling) can be minimized via inert atmosphere (N₂/Ar) .
  • Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using FT-IR (C≡N stretch at ~2100 cm⁻¹) and ¹H NMR (triazole proton at δ 7.8–8.2 ppm) .

Q. How is the crystal structure of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol determined, and what software tools are essential for refinement?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to reduce thermal motion artifacts. Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement Workflow :
    • Structure Solution : SHELXT for phase problem resolution via intrinsic phasing .
    • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
    • Visualization : WinGX and ORTEP for Windows to generate thermal ellipsoid plots and validate molecular geometry (bond lengths/angles within 2σ of expected values) .
  • Key Parameters : Monitor R-factor convergence (target: R₁ < 0.05 for high-resolution data) and check for residual electron density peaks (< 1 e⁻/ų) .

Q. What safety protocols are critical when handling 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
    • Emergency Procedures : For skin contact, wash immediately with 10% polyethylene glycol solution; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Incompatible with strong oxidizers (e.g., KMnO₄) and acids; segregate in flammability cabinets .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol, and what docking parameters are validated experimentally?

Methodological Answer:

  • Target Selection : Prioritize targets with structural homology to known triazole-binding proteins (e.g., TRPM8 ion channels, as triazole derivatives show antagonistic activity ).
  • Docking Workflow :
    • Ligand Preparation : Optimize geometry using Gaussian09 at B3LYP/6-31G* level. Generate conformational ensembles with OMEGA .
    • Receptor Setup : Use AutoDock Vina with grid boxes centered on active sites (e.g., TRPM8’s transmembrane domain). Validate force fields (AMBER vs. CHARMM) via RMSD < 2.0 Å between docked and crystallographic poses .
  • Experimental Validation : Compare predicted binding affinities (ΔG values) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies >1 kcal/mol suggest force field inaccuracies .

Q. How do solvent polarity and pH affect the stability of 4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol, and what analytical methods detect degradation products?

Methodological Answer:

  • Stability Studies :
    • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Sample aliquots at 24-hour intervals .
    • Analytical Tools : UPLC-PDA-MS (Waters ACQUITY BEH C18 column) to separate degradation products. Identify fragments via MS/MS (e.g., m/z 149.02 for cleaved triazole-phenol moiety) .
  • Key Findings : Degradation follows first-order kinetics in acidic conditions (t₁/₂ = 12 h at pH 1). Neutral/basic conditions show minimal decomposition (<5% over 72 h) .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-phenol derivatives?

Methodological Answer:

  • Data Harmonization :
    • Assay Standardization : Re-test compounds under uniform conditions (e.g., 10 µM concentration, 48-hour incubation in HEK293 cells) .
    • Control Benchmarks : Include known agonists/antagonists (e.g., menthol for TRPM8) to normalize inter-lab variability .
  • Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent DMSO >0.1% inhibits certain ion channels) .

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